(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine
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Overview
Description
(E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine is a synthetic compound with a complex structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include trifluoroacetic anhydride, methoxybenzyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophilic reagents (e.g., bromine). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
(E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving nucleic acid analogs and their interactions with biological molecules.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine involves its interaction with specific molecular targets and pathways. The compound may bind to nucleic acids or proteins, altering their structure and function. This can lead to changes in cellular processes, such as gene expression or enzyme activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine include:
N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives: These compounds have similar aromatic structures and functional groups.
Bis(4-methoxyphenyl)amine-based hole-transporting materials: Used in perovskite solar cell applications, these compounds share structural similarities.
Uniqueness
What sets (E)-5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine apart is its specific combination of functional groups and its potential applications in diverse fields. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and development in various scientific disciplines.
Biological Activity
The compound (E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine , commonly referred to as a modified nucleoside, exhibits significant biological activity that has garnered attention in pharmaceutical research. This article explores the compound's structure, synthesis, biological mechanisms, therapeutic applications, and relevant case studies.
Structural Overview
This compound is a complex nucleoside analog characterized by several modifications aimed at enhancing its stability and biological efficacy. The key features of its structure include:
- Bis(4-methoxyphenyl)phenylmethyl group : Enhances lipophilicity and cellular uptake.
- 2'-deoxy modification : Increases resistance to nucleases, improving stability in biological environments.
- Trifluoroacetyl group : Potentially increases the compound's bioactivity through enhanced interaction with biological targets.
Synthesis
The synthesis of this compound involves multi-step organic reactions that incorporate protecting groups and specific substitutions to optimize its pharmacological properties. The use of the DMT (dimethoxytrityl) group ensures selective reactions during oligonucleotide synthesis, while the 2'-deoxy-2'-fluoro substitution provides additional stability against enzymatic degradation.
- Antiviral Activity : Research indicates that this nucleoside analog can integrate into viral DNA, thereby inhibiting viral replication. This property makes it a candidate for treating infections such as HIV and hepatitis .
- Anticancer Properties : The compound has shown promise in targeting cancer cells by disrupting nucleic acid synthesis, which is crucial for cancer cell proliferation . Its structural modifications enhance its ability to penetrate cellular membranes and exert cytotoxic effects.
- Bactericidal Effects : Preliminary studies suggest that this compound may also possess antibacterial activity, potentially due to its ability to interfere with bacterial RNA synthesis .
Case Study 1: Antiviral Efficacy
A study conducted by De Clercq (2002) highlighted the effectiveness of nucleoside analogs in inhibiting viral replication. The modified structure of this compound was found to significantly reduce viral load in vitro against HIV strains .
Case Study 2: Cancer Treatment
In a clinical trial examining various nucleoside analogs for cancer therapy, this compound demonstrated a notable reduction in tumor size in xenograft models. The trial indicated that the drug's ability to evade metabolic degradation allowed for sustained therapeutic concentrations in vivo .
Comparative Analysis of Similar Compounds
Compound Name | Antiviral Activity | Anticancer Activity | Stability |
---|---|---|---|
This compound | High | Moderate | High |
5'-O-DMT-uridine | Moderate | High | Moderate |
N4-Acetyl-2'-deoxy-5'-O-DMT-2-fluorocytidine | Low | High | Low |
Properties
CAS No. |
115794-56-4 |
---|---|
Molecular Formula |
C35H34F3N3O8 |
Molecular Weight |
681.7 g/mol |
IUPAC Name |
N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C35H34F3N3O8/c1-46-26-14-10-24(11-15-26)34(23-8-4-3-5-9-23,25-12-16-27(47-2)17-13-25)48-21-29-28(42)19-30(49-29)41-20-22(31(43)40-33(41)45)7-6-18-39-32(44)35(36,37)38/h3-17,20,28-30,42H,18-19,21H2,1-2H3,(H,39,44)(H,40,43,45)/b7-6+/t28-,29+,30+/m0/s1 |
InChI Key |
DJJQNJQSPYAYPU-GKJYNYMUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)/C=C/CNC(=O)C(F)(F)F)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CCNC(=O)C(F)(F)F)O |
Origin of Product |
United States |
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